REACTION_SMILES
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[C:39](=[O:40])([O-:41])[O-:42].[Cl:26][C:27]([C:28](=[O:29])[N-:30][CH:31]1[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]1)([Cl:37])[Cl:38].[ClH:45].[K+:43].[K+:44].[O:1]=[C:2]1[N:3]([C:11](=[O:12])[NH:13][CH2:14][CH2:15][c:16]2[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[NH2:25])[cH:20][cH:21]2)[CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[OH2:46]>>[O:1]=[C:2]1[N:3]([C:11](=[O:12])[NH:13][CH2:14][CH2:15][c:16]2[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[NH:25][C:28](=[O:29])[NH:30][CH:31]3[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]3)[cH:20][cH:21]2)[CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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O=C([N-]C1CCCCC1)C(Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([N-]C1CCCCC1)C(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
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NS(=O)(=O)c1ccc(CCNC(=O)N2Cc3ccccc3C2=O)cc1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1ccc(CCNC(=O)N2Cc3ccccc3C2=O)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
O=C(NC1CCCCC1)NS(=O)(=O)c1ccc(CCNC(=O)N2Cc3ccccc3C2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |